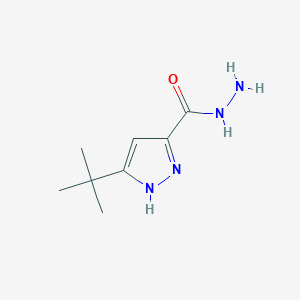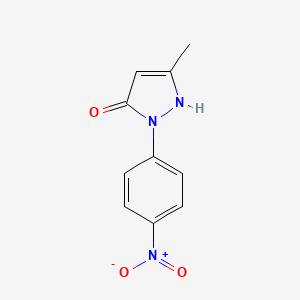![molecular formula C13H9FN2 B1298765 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine CAS No. 347-12-6](/img/structure/B1298765.png)
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
Vue d'ensemble
Description
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alzheimer’s Disease Imaging
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine derivatives have been investigated for their potential in imaging β-amyloid plaques in Alzheimer’s disease. Two fluorinated imidazo[1,2-a]pyridine derivatives showed binding affinity to amyloid plaques in human Alzheimer’s Disease cortical tissues, suggesting their utility as radioligands for amyloid plaque imaging in the brain of Alzheimer's patients (Zeng et al., 2006).
Fluorescent Properties
Research on 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives has shown that these compounds have significant fluorescent properties, making them potential candidates for use as biomarkers and photochemical sensors. The hydroxymethyl group in these compounds acts as an enhancer of fluorescence intensity (Velázquez-Olvera et al., 2012).
Antiviral Activity
Imidazo[1,2-a]pyridine derivatives, specifically substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines, have shown selective activity against hepatitis C virus (HCV) in subgenomic replicon systems. These compounds represent a novel class of inhibitors for HCV (Puerstinger et al., 2007).
Synthesis and Structural Analysis
Studies on the synthesis and evaluation of imidazo[1,2-a]pyridine-based compounds, including crystal correlation and their potential as acetylcholinesterase (AChE) inhibitors, have been conducted. These studies help understand the chemical and structural properties of imidazo[1,2-a]pyridine derivatives for pharmaceutical uses (Kwong et al., 2019).
Fluorescent Membrane Probes
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and evaluated as potential membrane probes. Their compact shape and photophysical properties make them suitable for studying membrane dynamics, hydration, and fluidity, important for monitoring cellular health and biochemical pathways (Renno et al., 2022).
Anticonvulsant Studies
Imidazo[1,2-a]pyridines with biologically active substituents have been designed and synthesized as anticonvulsant agents. Some compounds exhibited potent anticonvulsant activity without toxicity, indicating their potential as therapeutic agents (Ulloora et al., 2013).
Antitubercular Activity
Synthesis of imidazo[1,2-a]pyridine derivatives and their evaluation for antitubercular activity against Mycobacterium smegmatis have been conducted. Certain derivatives showed significant antitubercular activity, pointing towards their potential in treating tuberculosis (Abhale et al., 2016).
DFT Studies and Chemical Properties
Density Functional Theory (DFT) studies on compounds like 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide have been performed to understand their molecular structure and physicochemical properties. These studies help in predicting the behavior of such compounds in various chemical and biological environments (Qin et al., 2019).
Excited State Intramolecular Proton Transfer
Research on imidazo[1,2-a]pyridines capable of excited state intramolecular proton transfer (ESIPT) has been conducted. These compounds show potential for applications in fluorescence sensing and imaging due to their unique emission characteristics (Stasyuk et al., 2012).
Safety and Hazards
“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Orientations Futures
Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.
Mécanisme D'action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, inhibition, and functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-cancer properties by binding and inhibiting certain proteins .
Analyse Biochimique
Biochemical Properties
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as a selective inhibitor of the c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth, motility, and differentiation . The compound interacts with the ATP-binding site of c-Met, thereby inhibiting its kinase activity and downstream signaling pathways. Additionally, this compound has shown interactions with other proteins involved in cell signaling and metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit cell proliferation in various cancer cell lines by targeting the c-Met signaling pathway . This inhibition leads to reduced phosphorylation of downstream effectors such as Akt and ERK, which are critical for cell survival and proliferation. Furthermore, this compound induces apoptosis in cancer cells by promoting DNA damage and activating apoptotic pathways . The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the ATP-binding site of c-Met kinase, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of c-Met and its downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, this compound has been shown to induce conformational changes in c-Met, further enhancing its inhibitory effects . The compound also modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on c-Met signaling and cell proliferation for several weeks . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits c-Met signaling and reduces tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing dosage regimens for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The metabolic flux of this compound and its metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its intracellular accumulation . Additionally, this compound can bind to plasma proteins, such as albumin, which influences its distribution and bioavailability . The localization of the compound within specific tissues and organs is determined by its affinity for these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target proteins and enzymes . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular distribution of this compound is influenced by post-translational modifications, such as phosphorylation and ubiquitination, which regulate its targeting to specific compartments .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFVTHZVLYOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352756 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644730 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
347-12-6 | |
| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine a useful substrate in the Suzuki cross-coupling reaction?
A1: Research indicates that the Suzuki cross-coupling reaction proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [] This suggests that the presence of the 2-(4-fluorophenyl) substituent positively influences the reactivity of the 6-bromo group towards this specific reaction. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could contribute to this enhanced reactivity by influencing the electronic properties of the imidazo[1,2-a]pyridine core.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

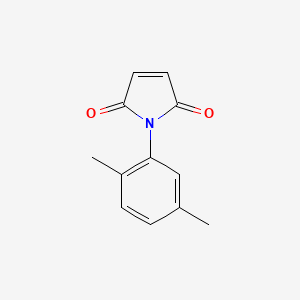
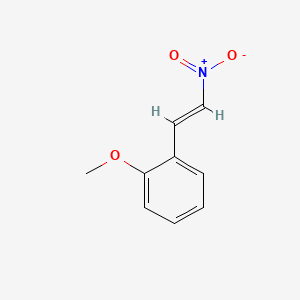

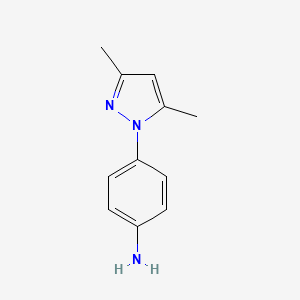

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)
